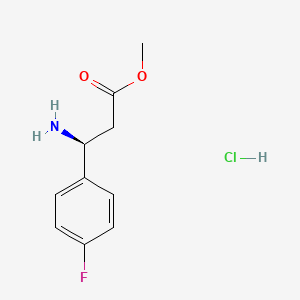![molecular formula C9H16FNO3 B6167866 tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate CAS No. 404385-37-1](/img/new.no-structure.jpg)
tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a fluoro substituent, and a hydroxy group, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The fluoro and hydroxy substituents can be introduced through subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The fluoro substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydrocarbon.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in organic synthesis .
Biology and Medicine: In biological research, carbamates are often used as enzyme inhibitors. This compound can be used to study the inhibition of specific enzymes, providing insights into their mechanisms of action .
Industry: In the pharmaceutical industry, carbamates are used in the synthesis of drugs and active pharmaceutical ingredients (APIs). The compound’s stability and reactivity make it suitable for the production of various medicinal compounds .
作用機序
The mechanism of action of tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to their inhibition. This interaction can affect various biochemical pathways, depending on the enzyme targeted .
類似化合物との比較
- tert-butyl N-[(Z)-4-bromo-3-fluorobut-2-enyl]carbamate
- tert-butyl N-[(Z)-4-chloro-3-fluorobut-2-enyl]carbamate
- tert-butyl N-[(Z)-4-iodo-3-fluorobut-2-enyl]carbamate
Comparison:
- Uniqueness: The presence of the hydroxy group in tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate distinguishes it from other similar compounds. This functional group provides additional reactivity and potential for further chemical modifications.
- Reactivity: The fluoro and hydroxy substituents in this compound offer unique reactivity patterns compared to other halogenated carbamates .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
404385-37-1 |
|---|---|
分子式 |
C9H16FNO3 |
分子量 |
205.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



